Cas no 64584-32-3 (4-Iodo-2,5-dimethoxyphenethylamine)

4-Iodo-2,5-dimethoxyphenethylamine structure
64584-32-3 structure
Product Name:4-Iodo-2,5-dimethoxyphenethylamine
CAS No:64584-32-3
MF:C10H15ClINO2
MW:343.589074373245
CID:58213
PubChem ID:45108169
Update Time:2025-04-18

4-Iodo-2,5-dimethoxyphenethylamine Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-2,5-dimethoxyphenethylamine
    • 2,5-Dimethoxy-4-iodophenethylamine Hydrochloride
    • 2C-I
    • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine,hydrochloride
    • 2C-I (hydrochloride)
    • 2C-I (hydrochloride) (exempt preparation)
    • 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride
    • 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride salt
    • 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride solution
    • 2,4-DIIODOANISOLE
    • AKOS015849299
    • Benzeneethanamine, 4-iodo-2,5-dimethoxy-, hydrochloride (1:1)
    • Benzeneethanamine, 4-iodo-2,5-dimethoxy-, hydrochloride
    • 2-Ci
    • FT-0653760
    • A834815
    • Q27289274
    • 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride
    • 2C-I HCl
    • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
    • SM322750YV
    • 64584-32-3
    • SCHEMBL22614745
    • 4-Iodo-2,5-dimethoxyphenethylaminehydrochloride
    • 4-Iodo-2,5-dimethoxyphenethylamine HCI
    • 2-(4-IODO-2,5-DIMETHOXYPHENYL)ETHANAMINE HCL
    • 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
    • 2C-I.HCl, 1mg/ml in Methanol
    • Benzeneethanamine, 4-iodo-2,5-dimethoxy-, hydrochloride (1:1); Benzeneethanamine, 4-iodo-2,5-dimethoxy-, hydrochloride (9CI); 2,5-Dimethoxy-4-iodophenylethylamine hydrochloride; 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride; 2C-I HCl
    • 2C-I HYDROCHLORIDE
    • FT-0667352
    • UNII-SM322750YV
    • 2C-I.HCl
    • W-203403
    • PD018502
    • DTXSID00668225
    • 2C-I.HCl, 1mg/ml in Methanol (as free base)
    • MDL: MFCD14666520
    • Inchi: 1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
    • InChI Key: OTUXWIRPEPMONF-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C=C1OC)CCN)OC.Cl

Computed Properties

  • Exact Mass: 342.98400
  • Monoisotopic Mass: 342.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5A^2

Experimental Properties

  • Density: 1.567
  • Melting Point: >300°C
  • Boiling Point: 354.324°C at 760 mmHg
  • Flash Point: 9℃
  • Refractive Index: 1.584
  • PSA: 44.48000
  • LogP: 3.31190

4-Iodo-2,5-dimethoxyphenethylamine Security Information

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